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Cat. No.: B1662953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ONO-4817, a potent matrix

metalloproteinase (MMP) inhibitor, in gelatin zymography assays. This guide is intended for

researchers in cell biology, cancer biology, and pharmacology to assess the inhibitory effects of

ONO-4817 on MMP activity, particularly gelatinases such as MMP-2 and MMP-9.

Introduction
ONO-4817 is a broad-spectrum, orally active inhibitor of matrix metalloproteinases.[1][2] It

functions by targeting the zinc-dependent catalytic domain of these enzymes, which are crucial

for the degradation of the extracellular matrix.[3] Dysregulation of MMP activity is implicated in

various pathological processes, including tumor invasion, metastasis, and inflammation.[4][5]

Gelatin zymography is a sensitive and widely used technique to detect and characterize the

activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples.[6]

This document outlines the methodology for employing ONO-4817 as an inhibitory control in a

gelatin zymography workflow.

Data Presentation
The inhibitory activity of ONO-4817 against a panel of matrix metalloproteinases is summarized

in the table below. This quantitative data, presented as IC50 values, highlights the compound's

potency and selectivity, making it a valuable tool for studying specific MMP functions.
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Table 1: Inhibitory Concentration (IC50) of ONO-4817 against various Matrix

Metalloproteinases

Matrix Metalloproteinase (MMP) IC50 (nM)

MMP-1 (Collagenase-1) >2500

MMP-2 (Gelatinase-A) 0.5 - 0.73

MMP-3 (Stromelysin-1) 26 - 42

MMP-7 (Matrilysin) 2500

MMP-9 (Gelatinase-B) 0.8 - 2.1

MMP-12 (Macrophage elastase) 0.45

MMP-13 (Collagenase-3) 1.1

Data compiled from multiple sources.[1][4][7]

Experimental Protocols
This section provides a detailed protocol for conducting a gelatin zymography assay to assess

the inhibitory effect of ONO-4817 on MMP activity.

Materials and Reagents
Cell Culture: Appropriate cell line expressing MMPs (e.g., HT1080, MDA-MB-231) and

corresponding culture medium.

ONO-4817: Prepare stock solutions in a suitable solvent like DMSO.[7]

Protein Quantitation Assay: BCA or Bradford protein assay kit.

SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED,

Ammonium persulfate (APS).

Substrate: Gelatin (from porcine skin).
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Zymography Sample Buffer (2x, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% (w/v) SDS,

20% (v/v) glycerol, 0.02% (w/v) Bromophenol Blue. Do not add reducing agents like β-

mercaptoethanol or DTT.

Electrophoresis Running Buffer (1x): 25 mM Tris base, 192 mM glycine, 0.1% (w/v) SDS.

Washing/Renaturation Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% (v/v) Triton X-100, 5 mM

CaCl2, 1 µM ZnCl2.

Incubation/Development Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 5 mM CaCl2, 1 µM

ZnCl2, 1% (v/v) Triton X-100.

Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10%

(v/v) acetic acid.

Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

Procedure
1. Sample Preparation and Treatment with ONO-4817 a. Culture cells to 70-80% confluency. b.

Wash cells with serum-free medium to remove endogenous inhibitors from the serum. c.

Incubate cells in serum-free medium containing various concentrations of ONO-4817 (e.g., 0.1

µM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).[4] d.

Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cells and

debris. e. Determine the total protein concentration of the supernatant using a standard protein

assay.

2. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin) a. Prepare a 10% separating gel

solution containing 0.1% (w/v) gelatin. b. Pour the separating gel and overlay with water or

isopropanol. Allow it to polymerize for at least 30 minutes. c. Pour off the overlay and add the

stacking gel solution. Insert the comb and allow it to polymerize.

3. Electrophoresis a. Mix equal volumes of the conditioned medium samples with 2x non-

reducing zymography sample buffer. b. Load equal amounts of protein (e.g., 20-40 µg) into the

wells of the gelatin-containing polyacrylamide gel. c. Run the gel at a constant voltage (e.g.,

100-150 V) in 1x electrophoresis running buffer until the dye front reaches the bottom of the

gel. The electrophoresis should be carried out at 4°C to prevent protein degradation.
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4. Renaturation and Incubation a. After electrophoresis, carefully remove the gel from the glass

plates. b. Wash the gel twice for 30 minutes each with gentle agitation in Washing/Renaturation

Buffer to remove SDS and allow the enzymes to renature. c. Incubate the gel in the

Incubation/Development Buffer overnight (16-24 hours) at 37°C. For inhibitor studies, ONO-
4817 can also be added to the incubation buffer at desired concentrations as an alternative or

additional control.

5. Staining and Destaining a. Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-

60 minutes with gentle agitation. b. Destain the gel with destaining solution until clear bands

appear against a blue background. These clear bands represent areas of gelatin degradation

by MMPs.

6. Image Acquisition and Analysis a. Document the zymogram using a gel documentation

system. b. Quantify the clear bands using densitometry software (e.g., ImageJ). The intensity of

the clear bands is inversely proportional to the amount of MMP activity.
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Caption: Mechanism of MMP inhibition by ONO-4817.
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Caption: Experimental workflow for zymography with ONO-4817.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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